molecular formula C5H11NO2 B147684 DL-Norvaline CAS No. 760-78-1

DL-Norvaline

Cat. No.: B147684
CAS No.: 760-78-1
M. Wt: 117.15 g/mol
InChI Key: SNDPXSYFESPGGJ-UHFFFAOYSA-N
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Description

DL-Norvaline is a non-proteinogenic amino acid with a straight-chain aliphatic side chain (CH₂CH₂CH₃). It is structurally similar to valine but lacks a methyl branch. Research highlights its diverse roles:

  • Analytical Applications: It is used as an internal standard in gas chromatography-mass spectrometry (GC-MS) for phloem metabolite analysis due to its stability and minimal interference with natural compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Norvaline can be synthesized using valeric acid as the raw material. The process involves acyl chlorination and alpha-position bromination in one-pot, followed by ammoniation and resolution of this compound . The yields of these steps are relatively high, making this method efficient for laboratory synthesis.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of biologic enzyme methods has been explored, but these are not typically used for industrial production due to high costs and low yields .

Chemical Reactions Analysis

Types of Reactions: DL-Norvaline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as the amino and carboxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Medical Research Applications

1. Anti-Obesity Effects
Recent studies have shown that DL-Norvaline can significantly reduce body weight and improve glucose metabolism in obese models. In a controlled study, administration of this compound resulted in over a 40% reduction in body weight and enhanced energy metabolism, suggesting its potential as an anti-obesity agent .

2. Antimicrobial Properties
this compound has been identified as an effective inhibitor of leucyl-tRNA synthetase, which plays a crucial role in protein synthesis. A study demonstrated that when combined with oxacillin, this compound exhibited enhanced efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA). This combination therapy could represent a novel approach to treating resistant bacterial infections .

3. Blood Pressure Regulation
Research indicates that L-Norvaline (the L-isomer of this compound) may serve as a potential antihypertensive agent. In experiments involving hypertensive rats, L-Norvaline treatment led to significant reductions in blood pressure without affecting renal function, highlighting its therapeutic potential .

Biochemical Applications

1. Protein Misincorporation Studies
this compound is known for its ability to be misincorporated into proteins at isoleucine positions during translation. This property has been utilized to study the effects of misincorporated amino acids on protein stability and toxicity. Research has shown that substitution of isoleucine with norvaline results in higher toxicity compared to valine, providing insights into protein misfolding and stability .

2. Enzyme Activity Modulation
In enzyme production studies, this compound was evaluated alongside other amino acids for its impact on enzyme activity in biobleaching processes within the pulp and paper industry. Although it did not significantly stimulate enzyme production, understanding its role in enzyme kinetics remains an area of interest .

Material Science Applications

1. Phase Transition Studies
this compound exhibits unique crystallization properties, undergoing phase transitions that can be studied using temperature-dependent spectroscopy. Research indicates that the phase transition temperature is influenced by crystal size and doping with other amino acids, which can alter the material's physical properties . The following table summarizes these findings:

Sample TypePhase Transition Temperature (K)Notes
Pure this compound180Significant change in absorption spectrum
Doped with L-Glutamic Acid170Lower transition temperature observed
Larger Crystals190Higher probability of impurities

Comparison with Similar Compounds

DL-Norvaline vs. L-Pipecolic Acid

Parameter This compound L-Pipecolic Acid
Structural Features Linear aliphatic side chain Cyclic secondary amine (piperidine ring)
Gene/Protein Interactions Negatively correlated with OIT3, GVINP1, GSR, ERAP1 Negatively linked to CBFA2T2, CA3, APOA4
Metabolic Roles May modulate oxidative stress pathways Involved in lysine metabolism and plant defense

Key Insight: While both compounds are non-proteinogenic amino acids, their structural differences correlate with distinct biological interactions. This compound’s linear structure may favor interactions with proteins involved in redox regulation, whereas L-pipecolic acid’s cyclic structure aligns with roles in lysine catabolism .

This compound vs. Thioetheramide-PC

Parameter This compound Thioetheramide-PC
Functional Correlations No direct positive correlations reported Positively correlated with AKAP12; negatively with biotinidase (BTD)
Structural Features Simple amino acid backbone Contains thioether and phospholipid moieties
Biological Impact Regulatory roles in protein processing May influence cell signaling via AKAP12

Key Insight: Thioetheramide-PC’s complex structure enables interactions with signaling proteins like AKAP12, whereas this compound’s simpler structure limits it to metabolic regulation .

This compound vs. DL-Methionine

Parameter This compound DL-Methionine
Sulfur Content Lacks sulfur Contains sulfur in its side chain
Role in Antibiotic Synthesis Non-stimulatory in cephalosporin production Essential for cephalosporin synthesis
Biosynthetic Pathways Not involved in sulfur-dependent pathways Critical for sulfur donation in antibiotics

Key Insight: Methionine’s sulfur atom is indispensable for cephalosporin synthesis, whereas this compound’s inability to donate sulfur renders it ineffective in this context .

This compound vs. DL-Norleucine

Parameter This compound DL-Norleucine
Side Chain Length 3-carbon (CH₂CH₂CH₃) 4-carbon (CH₂CH₂CH₂CH₃)
Effectiveness in Sulfur Substitution Not applicable (no sulfur) 22–37% as effective as methionine

Key Insight: DL-Norleucine’s longer side chain allows partial substitution for methionine in sulfur-dependent processes, whereas this compound’s shorter chain limits such utility .

Data Tables

Table 1: Functional and Structural Comparison

Compound Key Genes/Proteins Affected Role in Antibiotic Synthesis Analytical Use
This compound OIT3, GVINP1, GSR, ERAP1 Non-stimulatory GC-MS internal standard
L-Pipecolic Acid CBFA2T2, CA3, APOA4 Not studied
DL-Methionine Essential stimulant

Table 2: Structural and Metabolic Differences

Compound Side Chain Structure Sulfur Content Metabolic Pathway Association
This compound CH₂CH₂CH₃ No Redox regulation
DL-Methionine SCH₂CH₂CH(NH₂)COOH Yes Sulfur donation

Biological Activity

DL-Norvaline, a non-proteinogenic amino acid, is known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of microbiology, cancer research, and metabolic regulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound (2-Aminopentanoic acid) is an analog of the amino acid valine. It exists in two enantiomeric forms: D-norvaline and L-norvaline. The compound has been shown to inhibit certain enzymes, particularly leucyl-tRNA synthetase, which plays a crucial role in protein synthesis. This inhibition can lead to reduced bacterial growth and biofilm formation, particularly in methicillin-resistant Staphylococcus aureus (MRSA) strains when combined with antibiotics like oxacillin .

Antimicrobial Effects

This compound exhibits significant antimicrobial properties. Research indicates that D-norvaline can enhance the efficacy of antibiotics against resistant bacterial strains. In a study involving MRSA, the combination of D-norvaline with oxacillin resulted in a notable decrease in bacterial cell growth and biofilm formation by 8.9% and 6.2%, respectively . The minimal inhibitory concentration (MIC) for D-norvaline was determined to be 995.8 µg/mL, indicating its potency against certain bacterial strains.

Impact on Membrane Properties

This compound affects the phospholipid fatty acid composition of bacterial membranes. Gas chromatography-mass spectrometry (GC-MS) analysis revealed a 69% decrease in total fatty acid concentration in D-norvaline-treated cells compared to untreated controls. This alteration in membrane composition enhances fluidity but reduces antibiotic resistance, suggesting that this compound modifies membrane properties to facilitate increased susceptibility to antibiotics .

Anti-Cancer Potential

Emerging studies suggest that this compound may have anti-cancer properties through mechanisms involving apoptosis and autophagy. It has been implicated in signaling pathways related to cell cycle regulation and DNA damage response . Specifically, this compound's ability to inhibit certain metabolic enzymes may contribute to its potential as an adjunct therapy in cancer treatment.

Study on MRSA

A pivotal study investigated the effects of D-norvaline combined with oxacillin on MRSA strains. The results demonstrated that the treatment significantly reduced both cell viability and biofilm formation, indicating a synergistic effect that could be harnessed for therapeutic applications against resistant infections .

Enzymatic Resolution for L-Norvaline Production

Research has also focused on environmentally friendly methods for producing high-purity L-norvaline from this compound through multi-enzymatic resolution processes. This method not only highlights the utility of this compound in producing valuable metabolites but also emphasizes its potential applications in biochemistry and pharmaceuticals .

Summary of Biological Activities

Activity Effect Reference
AntimicrobialInhibits MRSA growth; synergistic with oxacillin
Membrane CompositionAlters fatty acid profiles; increases fluidity
Anti-CancerInduces apoptosis; affects cell cycle
Enzymatic ProductionHigh-purity L-norvaline via enzymatic resolution

Q & A

Basic Research Questions

Q. What is the biochemical mechanism of DL-Norvaline as an arginase inhibitor, and how can its inhibitory activity be experimentally assessed?

this compound acts as a non-competitive inhibitor of arginase , binding to an allosteric site rather than the active site, thereby modulating enzyme activity without competing with the substrate (L-arginine) . To assess its inhibitory effects:

  • Enzyme kinetics assays : Perform arginase activity assays using spectrophotometric methods (e.g., urea quantification via the Berthelot reaction) .
  • IC50 determination : Titrate this compound concentrations and calculate the half-maximal inhibitory concentration using dose-response curves .
  • Cell-based models : Use macrophage activation assays to study its role in inflammation pathways linked to arginase activity .

Q. What are the critical physicochemical properties of this compound for experimental reproducibility?

Key properties include:

  • Solubility : 50 mg/mL in water at 18°C, but solubility decreases in organic solvents .
  • Purity : ≥95% (HPLC-grade recommended for enzymatic assays) .
  • Storage : Store powder at -25°C to -15°C for long-term stability; avoid repeated freeze-thaw cycles in solution .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported toxicity across different biological models?

Toxicity varies with experimental conditions:

  • In S. cerevisiae, growth inhibition is negligible in ammonium sulfate media but severe in proline-based media due to upregulated amino acid permeases (e.g., Gap1p) enhancing this compound uptake .
  • Methodological adjustments : Optimize nitrogen source (e.g., ammonium vs. proline) and pH (5.3–6.3) to control uptake kinetics . Validate cytotoxicity using viability assays (e.g., OD600 for yeast, MTT for mammalian cells).

Q. What advanced techniques characterize this compound’s solid-state phase transitions, and how do these transitions impact its applications?

  • Terahertz time-domain spectroscopy (THz-TDS) : Reveals a Martensitic phase transition at 190 K, critical for studying molecular machines or crystalline material engineering .
  • Grain size effects : Smaller grains (≤5 µm) lower transition temperature (180 K), while larger grains (125–250 µm) stabilize at 190 K .
  • Doping strategies : Introduce hydrophobic dopants to modulate transition temperatures, enabling tailored material properties .

Q. How does stereoisomerism (DL- vs. L-Norvaline) influence arginase inhibition efficacy, and how can enantiomeric purity be ensured?

  • Activity differences : L-Norvaline is the active enantiomer; this compound (racemic mixture) shows reduced potency due to competitive binding of D-enantiomer .
  • Enantiomeric separation : Use chiral HPLC or enzymatic resolution to isolate L-Norvaline . Validate purity via polarimetry or NMR .

Q. Methodological Guidance

Q. How should researchers design experiments to study this compound’s role in metabolic engineering?

  • Yeast strain engineering : Integrate isobutanol biosynthesis pathways (e.g., cyt-ILV cassette) and use evolutionary engineering under this compound selection pressure to enhance tolerance .
  • Analytical workflows : Quantify isobutanol via GC-MS and monitor growth kinetics using automated cell quantifiers .

Q. What statistical approaches are recommended for analyzing contradictory data in arginase inhibition studies?

  • Lineweaver-Burk plots : Confirm non-competitive inhibition by observing unchanged KmK_m and reduced VmaxV_{max} .
  • Multivariate analysis : Account for variables like pH, temperature, and co-factor availability using ANOVA or machine learning models .

Q. Synthesis and Characterization

Q. What synthetic routes and quality control methods are recommended for this compound production?

  • Synthesis : Strecker amino acid synthesis or enzymatic resolution of racemic mixtures .
  • Characterization :

  • Purity : HPLC with UV detection (λ = 210 nm) .
  • Structural confirmation : 1H^1 \text{H}-NMR (δ 1.4–1.6 ppm for methylene protons) and FT-IR (C=O stretch at 1700 cm1^{-1}) .

Q. Emerging Applications

Q. How can this compound be applied in novel material science or drug discovery contexts?

  • Molecular machines : Leverage its Martensitic phase transition for designing stimuli-responsive materials .
  • Chiral intermediates : Synthesize enantiopure pharmaceuticals (e.g., β-lactam antibiotics) via resolution of this compound .

Properties

IUPAC Name

2-aminopentanoic acid
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InChI

InChI=1S/C5H11NO2/c1-2-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)
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InChI Key

SNDPXSYFESPGGJ-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N
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Molecular Formula

C5H11NO2
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DSSTOX Substance ID

DTXSID00862403
Record name (+-)-Norvaline
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Molecular Weight

117.15 g/mol
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Physical Description

Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS]
Record name DL-Norvaline
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CAS No.

760-78-1, 6600-40-4
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Retrosynthesis Analysis

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